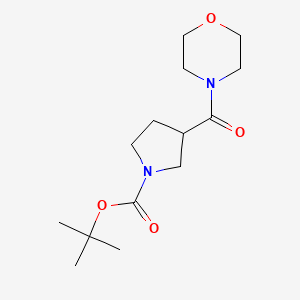

Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a morpholine-carbonyl group at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure is commonly utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly due to the Boc group’s stability under various reaction conditions and the morpholine moiety’s ability to modulate solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-5-4-11(10-16)12(17)15-6-8-19-9-7-15/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULFPTQBKQFIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc group is introduced to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. For example, in a patented protocol, pyrrolidine-3-carboxylic acid is treated with Boc₂O in dichloromethane (DCM) at 0–5°C, achieving >90% yield of tert-butyl pyrrolidine-1-carboxylate. This step ensures regioselective protection while preserving the carboxylic acid moiety for further derivatization.

Carboxylic Acid Activation and Morpholine Coupling

The Boc-protected pyrrolidine-3-carboxylic acid is activated using carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often with HOBt (hydroxybenzotriazole) as a coupling additive. Morpholine is then introduced under inert conditions, facilitating amide bond formation. For instance, reaction in tetrahydrofuran (THF) at room temperature for 12–16 hours yields the morpholine-4-carbonyl adduct with 80–85% efficiency.

Table 1: Representative Reaction Conditions for Key Synthetic Steps

Key Intermediates and Their Characterization

Intermediate isolation and characterization are pivotal for process validation. Tert-butyl pyrrolidine-1-carboxylate and its 3-carboxylic acid derivative are typically purified via recrystallization or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. For example, the Boc-protected intermediate exhibits characteristic singlet peaks for tert-butyl groups at δ 1.43 ppm in H NMR and molecular ion peaks at m/z 228.1234 ([M+H]⁺) in HRMS.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance reagent solubility, while bases such as DIPEA (N,N-diisopropylethylamine) optimize pH for carbodiimide-mediated couplings. Comparative studies indicate that THF outperforms DCM in morpholine coupling steps due to improved miscibility with aqueous workup phases.

Industrial-Scale Production Considerations

Scalability requires addressing cost, safety, and purification challenges. Continuous flow reactors have been proposed for Boc protection steps to enhance heat dissipation and reduce reaction times. Additionally, catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents in intermediate purification.

Comparative Analysis of Methodologies

A comparative evaluation of synthetic routes reveals trade-offs between yield, purity, and operational complexity. For instance, while EDCl/HOBt-mediated coupling delivers high yields, it generates urea byproducts that complicate purification. Alternative methods using mixed anhydrides (e.g., isobutyl chloroformate) show promise for large-scale applications but require stringent moisture control .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

a. Arginase Inhibition

One of the primary applications of tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate is its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine, playing a crucial role in the urea cycle. Inhibiting arginase can have therapeutic implications for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its involvement in nitric oxide production and polyamine synthesis.

Research has shown that derivatives of this compound exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at low concentrations . This suggests that modifications to the tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine framework could lead to more potent analogs suitable for clinical development.

b. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies on related pyrrolidine derivatives have indicated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis of Bioactive Compounds

a. Building Block for Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations allows it to be used as a scaffold for developing novel compounds aimed at specific biological targets .

b. Peptidomimetics

This compound has been employed in the synthesis of peptidomimetics—synthetic compounds that mimic the structure and function of peptides. Such compounds are valuable in drug design due to their enhanced stability and bioavailability compared to natural peptides . The incorporation of morpholine and pyrrolidine moieties contributes to the structural diversity necessary for targeting a wide array of biological interactions.

Case Study: Arginase Inhibitors

A study highlighted the synthesis and evaluation of several analogs derived from this compound, demonstrating their efficacy as arginase inhibitors. The analogs were tested in vitro against hARG-1 and hARG-2, revealing significant inhibition with IC50 values ranging from 200 nM to 500 nM depending on structural modifications .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related pyrrolidine derivatives, which showed promising results against multi-drug resistant strains of bacteria. The study concluded that modifications in the side chains significantly influenced antibacterial activity, paving the way for further exploration into structure-activity relationships (SAR) within this compound class .

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, synthesis yields, and notable properties:

Physicochemical Properties

- Polarity and Solubility: Morpholine-containing derivatives (e.g., compound 266 ) exhibit higher polarity due to the carbonyl and ether groups, enhancing aqueous solubility. In contrast, aryl-substituted analogs (e.g., pyridinyl or isoquinolinyl ) are more lipophilic, favoring membrane permeability.

- Thermal Stability : The Boc group generally improves thermal stability across analogs. For instance, compound 266 is a stable white solid, while alkyne-containing derivatives (e.g., ) are oils, reflecting differences in crystallinity.

Functional Implications

- Reactivity : The formyl group in the difluorophenyl ether analog offers a reactive site for further functionalization, whereas the morpholine-carbonyl group is less reactive under standard conditions.

- Biological Interactions: Fluorine substitution (e.g., compound in ) may enhance metabolic stability and binding affinity via halogen bonding. The pyrimidinyl amino compound could interact with nucleic acids or enzymes due to its nitro and amino groups.

Biological Activity

Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. It is characterized by the presence of a tert-butyl group, a morpholine moiety, and a pyrrolidine ring, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features functional groups that are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.36 g/mol |

| CAS Number | 192869-53-7 |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with morpholine and tert-butyl chloroformate under controlled conditions. Common solvents used include dichloromethane and tetrahydrofuran, with bases like triethylamine often acting as catalysts .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific binding affinity and inhibition potential can vary depending on the target molecule.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on key metabolic enzymes such as acetyl-CoA carboxylases (ACCs). These enzymes play critical roles in fatty acid metabolism, making them important targets for therapeutic intervention in metabolic disorders .

Table 1: Inhibitory Activity Against ACCs

| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |

|---|---|---|

| This compound | <1000 | <940 |

Cytotoxicity Assessment

In cytotoxicity assays using human embryonic lung fibroblast (HELF) cells, the compound demonstrated low toxicity at concentrations greater than 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various piperidinyl derivatives, this compound was found to exhibit moderate cytotoxicity against several cancer cell lines. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Synthesis : Common routes involve coupling morpholine-4-carbonyl chloride with Boc-protected pyrrolidine derivatives under anhydrous conditions. For example, tert-butyl esters are synthesized using coupling agents like DCC or EDC in dichloromethane at 0–20°C .

- Characterization : Intermediates are analyzed via multinuclear NMR (¹H, ¹³C, and ³¹P for phosphorus-containing analogs), ESI-MS, and HRMS. Rotameric mixtures (e.g., observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) require careful NMR interpretation to resolve split peaks .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear respiratory protection (NIOSH-approved mask), nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .

- Facilities : Ensure access to eyewash stations and emergency showers. Avoid water jets during firefighting; use CO₂ or dry chemical extinguishers .

- Storage : Store in a cool, dry place away from oxidizing agents. Toxicity data are limited, so treat as a potential health hazard .

Q. How are impurities detected and quantified in the final product?

- Analytical Methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. Purity ≥97% is typical, validated via ¹H NMR integration of tert-butyl protons (δ ~1.4 ppm) .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/chloroform mixtures removes unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Condition Tuning : Use catalytic DMAP or triethylamine to accelerate acylation steps. Lower temperatures (0°C) reduce side reactions during morpholine coupling .

- Workflow : Employ column chromatography with ion-exchange resins (e.g., Si-Trisamine) to isolate Boc-protected intermediates in ≥60% yields .

- Scale-Up : Optimize stoichiometry (1.5–2.0 eq. coupling agents) and reaction time (3–24 hr) via TLC monitoring .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Case Study : Rotamers in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate produce split ³¹P NMR signals. Variable-temperature NMR (e.g., 25–60°C) coalesces peaks, confirming dynamic exchange .

- Cross-Validation : Compare experimental ¹³C NMR carbonyl shifts (δ ~170 ppm) with DFT-calculated values. Discrepancies >2 ppm suggest conformational or solvent effects .

Q. What computational methods predict the compound’s reactivity or interactions?

- Quantum Chemistry : Use QSPR models to estimate logP (2.8–3.5) and solubility (LogS = -3.1). DFT simulations (B3LYP/6-31G*) map electrostatic potential surfaces for nucleophilic attack sites .

- Docking Studies : AutoDock Vina predicts binding to serine hydrolases (ΔG ≈ -8.5 kcal/mol), guided by morpholine’s H-bond acceptor capacity .

Q. What strategies functionalize the pyrrolidine ring without affecting the morpholine group?

- Selective Protection : Use TBS or Fmoc groups to block the pyrrolidine nitrogen during morpholine acylation. Deprotect with TBAF or piperidine post-synthesis .

- Radical Reactions : Initiate C–H functionalization at pyrrolidine’s C3 position using AIBN and N-bromosuccinimide. Morpholine’s electron-withdrawing effect directs regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.